XLogP3 Lipophilicity Gradient: Tert-Butyl vs. Methyl and Isopropyl Analogs
The target compound bearing a 3-tert-butyl substituent exhibits a computed XLogP3 of 2.2, compared to 0.9 for the 3-methyl analog (CID 16227991) and 1.7 for the 3-isopropyl analog (CID 16227392) . This represents a 2.4-fold increase in lipophilicity over the methyl analog and a 1.3-fold increase over the isopropyl analog, consistent with the additive contribution of the bulky, hydrophobic tert-butyl group. The tert-butyl derivative thus resides near the upper lipophilicity boundary for fragment-based lead discovery (typically XLogP < 3), whereas the methyl analog falls well within highly polar fragment space .
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 (3-tert-butyl derivative, CID 16789523) |
| Comparator Or Baseline | 3-Methyl analog: XLogP3 = 0.9 (CID 16227991); 3-Isopropyl analog: XLogP3 = 1.7 (CID 16227392) |
| Quantified Difference | 2.4× increase vs. 3-methyl; 1.3× increase vs. 3-isopropyl |
| Conditions | Computed XLogP3 values from PubChem 2025.04.14 release; identical algorithm applied across all three compounds |
Why This Matters
A 2.4-fold lipophilicity differential directly impacts predicted membrane permeability, aqueous solubility, and plasma protein binding, all of which influence the tractability of a fragment hit; substituting the tert-butyl analog for a less lipophilic congener would alter the ADME profile of any derived lead series .
- [1] PubChem CID 16789523: 3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid, XLogP3 = 2.2. National Center for Biotechnology Information (2025). View Source
- [2] PubChem CID 16227991 (3-methyl, XLogP3 = 0.9); PubChem CID 16227392 (3-isopropyl, XLogP3 = 1.7). National Center for Biotechnology Information (2025). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
